Azetidin-1-yl(2-iodo-5-(trifluoromethyl)phenyl)methanone
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Overview
Description
Azetidin-1-yl(2-iodo-5-(trifluoromethyl)phenyl)methanone is a synthetic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant reactivity and versatility in organic synthesis. This compound, in particular, features an azetidine ring attached to a phenyl group substituted with iodine and trifluoromethyl groups, making it a unique and valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azetidin-1-yl(2-iodo-5-(trifluoromethyl)phenyl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.
Introduction of the Phenyl Group: The phenyl group with iodine and trifluoromethyl substitutions can be introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the azetidine ring with the substituted phenyl group using reagents like palladium catalysts under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the iodine substituent, converting it to less reactive groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Deiodinated derivatives.
Substitution: Functionalized azetidine derivatives with various substituents.
Scientific Research Applications
Azetidin-1-yl(2-iodo-5-(trifluoromethyl)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Azetidin-1-yl(2-iodo-5-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets. The azetidine ring can act as a nucleophile, participating in various biochemical pathways. The trifluoromethyl and iodine groups enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its binding affinity and reactivity with biological targets.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: A proline analog with significant biological activity.
Azetidine-3-carboxylic acid: Known for its role in peptide synthesis.
Trifluoromethyl-substituted azetidines: Compounds with similar trifluoromethyl groups but different substitution patterns.
Uniqueness: Azetidin-1-yl(2-iodo-5-(trifluoromethyl)phenyl)methanone stands out due to its unique combination of an azetidine ring with iodine and trifluoromethyl substitutions. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
azetidin-1-yl-[2-iodo-5-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3INO/c12-11(13,14)7-2-3-9(15)8(6-7)10(17)16-4-1-5-16/h2-3,6H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRMRQJIOFWYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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